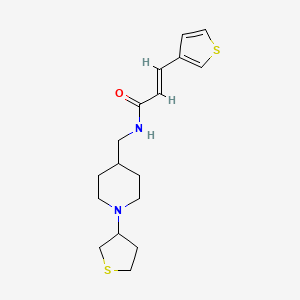

![molecular formula C21H26N2O B2692279 N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 868256-38-6](/img/structure/B2692279.png)

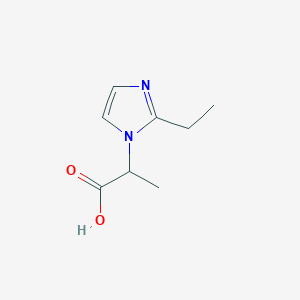

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BQCA belongs to the class of compounds known as allosteric modulators, which bind to a specific site on a receptor and modulate its activity.

Wissenschaftliche Forschungsanwendungen

Mechanisms of Action and Pharmacodynamics

Acetaminophen's mechanisms of action are multifaceted, with a significant focus on its effect within the central nervous system and its metabolization. The central nervous system is the primary site of action, mirroring the drug's effect compartment. Acetaminophen's analgesic and antipyretic effects are largely attributed to its inhibition of cyclooxygenase enzymes and subsequent prostaglandin synthesis reduction, although it does not possess significant anti-inflammatory properties due to weak COX inhibition outside the central nervous system. Novel insights suggest that metabolization to N-acylphenolamine (AM404) and action on cannabinoid receptors might also play a role in its analgesic effects (Ohashi & Kohno, 2020).

Environmental Impact

The environmental presence of acetaminophen, resulting from medical waste, veterinary use, and pharmaceutical effluents, poses challenges for water treatment and environmental safety. Research has focused on adsorptive elimination methods from water, identifying materials like ZnAl/biochar as highly effective in removing acetaminophen through mechanisms such as π-π interactions and hydrogen bonds (Igwegbe et al., 2021).

Toxicity and Metabolism

The principal mediator of acetaminophen toxicity is N-acetyl-p-benzo-quinone imine (NAPQI), a metabolite that can induce liver damage at high doses or in cases of overdose. This risk underscores the importance of understanding acetaminophen's metabolic pathways, including glucuronidation, sulfation, and oxidation, to optimize its use and minimize toxicity risks (Zhao & Pickering, 2011).

Potential for Novel Applications

Emerging research has explored novel uses for acetaminophen and related compounds, such as their role in water purification techniques. The degradation of acetaminophen in water through advanced oxidation processes highlights the compound's relevance beyond pharmacology, emphasizing the need for effective treatment technologies to mitigate environmental impacts (Qutob et al., 2022).

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-2-3-7-17-11-13-19(14-12-17)22-21(24)16-23-15-6-9-18-8-4-5-10-20(18)23/h4-5,8,10-14H,2-3,6-7,9,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAZMEYXNTXKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2692200.png)

![(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2692205.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-sulfonamide](/img/structure/B2692206.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2692207.png)

![2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2692209.png)

![(Z)-2-cyano-3-(furan-2-yl)-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2692214.png)

![3-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2692217.png)